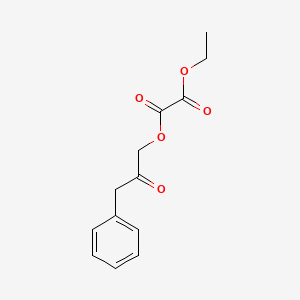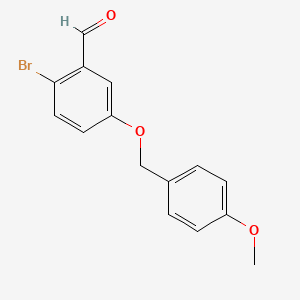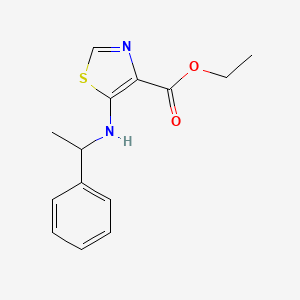
Ethyl 3-(2-iodoethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-iodoethoxy)benzoate is an organic compound with the molecular formula C11H13IO3 It is an ester derivative of benzoic acid, where the benzoate group is substituted with an ethoxy group containing an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-iodoethoxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3-hydroxybenzoic acid and potassium carbonate in acetone.
- Add ethyl iodide dropwise to the reaction mixture.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off the precipitated potassium iodide.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of alternative solvents and catalysts may be explored to optimize the reaction conditions and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-iodoethoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the ethoxy group can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation: The benzoate group can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: The ester group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium cyanide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethoxybenzoates.
Oxidation: Formation of benzoic acids or quinones.
Reduction: Formation of alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-iodoethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms of action of various biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 3-(2-iodoethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The iodine atom in the ethoxy group can enhance the compound’s binding affinity to its target, leading to increased potency and selectivity. The benzoate group can interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2-iodoethoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 3-(2-bromoethoxy)benzoate: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and binding affinity.
Ethyl 3-(2-chloroethoxy)benzoate: Similar structure but with a chlorine atom instead of iodine. It may have lower reactivity and binding affinity compared to the iodine derivative.
Ethyl 3-(2-fluoroethoxy)benzoate: Similar structure but with a fluorine atom instead of iodine. It may have different pharmacokinetic properties and metabolic stability.
This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical and biological properties. The larger size and higher polarizability of iodine compared to other halogens can enhance the compound’s reactivity and binding interactions with biological targets.
Eigenschaften
Molekularformel |
C11H13IO3 |
|---|---|
Molekulargewicht |
320.12 g/mol |
IUPAC-Name |
ethyl 3-(2-iodoethoxy)benzoate |
InChI |
InChI=1S/C11H13IO3/c1-2-14-11(13)9-4-3-5-10(8-9)15-7-6-12/h3-5,8H,2,6-7H2,1H3 |
InChI-Schlüssel |
ODBGKBWQAKXFIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)OCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)
![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)


![N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13868484.png)




![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13868518.png)

![9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole](/img/structure/B13868531.png)
